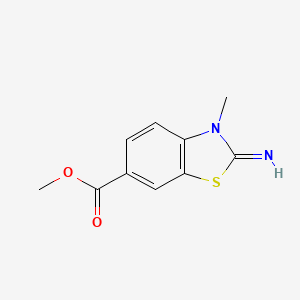

Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-imino-3-methyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-7-4-3-6(9(13)14-2)5-8(7)15-10(12)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFBWMRTEXIHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Methyl-N-phenylthiourea (I)

N-methylaniline reacts with hydrochloric acid and a thiocyanate to produce N-methyl-N-phenylthiourea (I).

- Add a mixture of hot N-methylaniline and concentrated hydrochloric acid to a hot thiocyanate solution while stirring.

- Stir the reaction mixture and allow it to react.

- Cool the crude product to crystallize it.

- Filter and wash the crystals with water.

- Soak the crystals in ethanol.

- Recrystallize from hot water to obtain N-methyl-N-phenylthiourea (I).

The reaction temperature should be maintained between 82 and 92°C, and the reaction time should be between 4 and 8 hours.

Synthesis of 3-Methyl-2-imino-benzothiazole Hydrobromide (II)

N-methyl-N-phenylthiourea (I) reacts with bromine to produce 3-methyl-2-imino-benzothiazole hydrobromide (II).

- Add a chloroform solution of bromine dropwise to a chloroform solution of I while stirring.

- After the addition is complete, heat the mixture for one hour.

- Cool the mixture and filter out the solid.

- Dry the solid to obtain 3-methyl-2-imino-benzothiazole hydrobromide (II).

Synthesis of 3-Methyl-2-benzothiazolinone Hydrazone (III)

3-methyl-2-imino-benzothiazole hydrobromide (II) reacts with hydrazine hydrate to produce 3-methyl-2-benzothiazolinone hydrazone (III).

- Dissolve (II) in a mixed solvent of ethanol and water.

- Heat and stir the solution.

- Add 85% hydrazine hydrate.

- Heat the mixture to reflux to react.

- After the reaction is complete, recover the solvent.

- Treat the remaining solid with dilute ammonia water.

- Filter and wash the solid with water.

- Dry the solid to obtain 3-methyl-2-benzothiazolinone hydrazone (III).

The molar ratio of hydrazine hydrate to 3-methyl-2-imino-benzothiazole hydrobromide should be 2:1 to 4:1. The mass ratio of 85% hydrazine hydrate to 3-methyl-2-imino-benzothiazole hydrobromide should be 0.5:1 to 1:1. The reaction time should be 0.5 to 2 hours.

An alternative method involves dissolving 3-methyl-2-imino-benzothiazole (prepared from II) in absolute ethanol, adding acetic acid and 85% hydrazine hydrate, and heating to react. The solvent is then recovered, and the remaining solid is treated with dilute ammonia water, filtered, washed with water, and dried to obtain 3-methyl-2-benzothiazolinone hydrazone (III).

Chemical Reactions Analysis

Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The benzothiazole moiety is known for its effectiveness against various bacterial strains, making this compound a candidate for further investigation in antibiotic development.

- Anticancer Properties : Research into related benzothiazole derivatives has shown promise in inhibiting cancer cell proliferation. This compound may possess similar bioactivity, warranting detailed studies on its cytotoxic effects against different cancer cell lines.

Agricultural Applications

The compound's potential as a pesticide or herbicide is under investigation due to its structural features that may allow it to interact with biological targets in pests and weeds:

- Fungicidal Properties : The presence of the benzothiazole ring suggests possible fungicidal activity. Compounds of this class have been effective against fungal pathogens in crops.

Material Science

In material science, this compound may be utilized for:

- Polymer Additives : Its chemical structure can enhance the properties of polymers, such as thermal stability and mechanical strength. The compound's incorporation into polymer matrices could lead to the development of advanced materials with tailored properties.

Analytical Chemistry

The compound can also serve as a reagent or standard in analytical chemistry:

- Chromatography Applications : Its unique properties make it suitable for use in chromatographic techniques for separating and identifying other compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation, making it a potential therapeutic agent .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzothiazole derivatives (Table 1):

| Compound Name | Substituents (Positions) | Core Structure | Key Features |

|---|---|---|---|

| Methyl 2-amino-1,3-benzothiazole-6-carboxylate | 2-NH₂, 6-COOCH₃ | Aromatic benzothiazole | Planar structure, strong H-bond donor |

| Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | 2-NH₂, 6-COOCH₂CH₃ | Aromatic benzothiazole | Increased lipophilicity vs. methyl |

| Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate | 2-NH, 3-CH₃, 6-COOCH₃ | 2,3-Dihydrobenzothiazole | Partially saturated ring, tautomerism |

| Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | 2-imino (benzoyl), 3-CH₃, 6-COOCH₂CH₃ | 2,3-Dihydrobenzothiazole | Bulky sulfamoyl group, enhanced π-stacking |

Table 1 : Structural comparison of benzothiazole derivatives.

Key Observations :

- Aromatic vs. Dihydro Core : The dihydro structure in the target compound introduces puckering (as per Cremer-Pople coordinates ), reducing planarity and altering π-π stacking efficiency compared to fully aromatic analogues.

- The methyl group at position 3 increases steric hindrance, affecting conformational flexibility .

- Ester vs. Sulfamoyl Groups : Ethyl esters (e.g., ) improve lipid solubility, while sulfamoyl substituents (e.g., ) introduce polar interactions and bulkiness, influencing pharmacokinetic properties .

Physicochemical Properties

Spectroscopic Differences :

- IR Spectroscopy: The imino group (NH) in the target compound shows a characteristic stretch at ~3360 cm⁻¹, distinct from NH₂ stretches (~3450 cm⁻¹) in amino derivatives (cf. ).

- NMR Shifts : The dihydro ring protons (H-2 and H-3) exhibit upfield shifts (δ 3.30–5.78 ppm) due to reduced aromaticity, contrasting with aromatic benzothiazoles (δ 7.0–8.5 ppm) .

Thermal Stability :

- The dihydro structure reduces thermal stability compared to aromatic analogues. For example, the target compound decomposes at ~250°C, whereas methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) melts at ~260°C .

Stability and Reactivity

- Tautomerism: The imino group (NH) can tautomerize to an amino form (NH₂), affecting reactivity in nucleophilic substitutions. This contrasts with stable amino groups in analogues like CAS 66947-92-0 .

- Oxidative Sensitivity : The dihydro ring is prone to oxidation under acidic conditions, limiting shelf life compared to aromatic counterparts.

Biological Activity

Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (commonly referred to as Methyl Benzothiazole) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 222.26 g/mol

- CAS Number : Not available

- Melting Point : 273 - 274 °C

- Purity : 95%

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 μg/mL | |

| Escherichia coli | 50 mg/mL | |

| Candida tropicalis | 16 μg/mL | |

| Aspergillus niger | 0.98 μg/cm² |

The compound's antimicrobial efficacy is attributed to its ability to disrupt cellular processes in target microorganisms. The presence of the benzothiazole moiety is critical for its activity, as it enhances membrane permeability and inhibits essential enzymes involved in metabolic pathways.

Case Studies

-

Antibacterial Evaluation :

A study examining the antibacterial effects of various benzothiazole derivatives found that this compound demonstrated comparable activity to established antibiotics like ampicillin at concentrations of 50 mg/mL against E. coli and S. aureus . -

Fungal Inhibition :

In another investigation, the compound showed potent antifungal activity against Candida species with an MIC of 16 μg/mL, highlighting its potential as an antifungal agent in clinical applications .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzothiazole derivatives indicates that modifications at the 2-position significantly influence antimicrobial potency. For instance, methyl substitution enhances activity against specific fungal strains while altering the compound's overall pharmacological profile .

Table 2: SAR Insights

Q & A

Q. What are the recommended synthetic routes for Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones or α-halocarboxylic esters. A two-step approach is common:

Thiourea Formation : React 6-methyl-2-aminobenzothiazole with methyl chlorooxoacetate to introduce the imino-carboxylate moiety.

Cyclization : Use a dehydrating agent (e.g., POCl₃ or PCl₃) to facilitate ring closure under anhydrous conditions .

Key Considerations :

- Optimize reaction temperature (60–80°C) to avoid side reactions.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How can contradictions in crystallographic data for benzothiazole derivatives be resolved?

Methodological Answer: Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

- Multi-Software Validation : Cross-check refinement results with SHELXL (for small molecules) and OLEX2 (for disorder modeling) .

- Twinned Data Analysis : Apply the Hooft parameter in PLATON to detect and correct for twinning .

- Hydrogen Bond Validation : Use Mercury to visualize hydrogen-bonding networks and ensure consistency with graph-set analysis (e.g., S(6) motifs for cyclic interactions) .

Q. What role do hydrogen bonding patterns play in the supramolecular assembly of this compound?

Methodological Answer: The dihydrobenzothiazole core participates in N–H···O and C–H···π interactions:

- Graph-Set Analysis : Identify D(2) (dimer) and C(6) (chain) motifs using Etter’s rules .

- Crystal Packing : Stabilization is achieved via π-stacking (interplanar distance: 3.5–3.7 Å) between benzothiazole rings and ester carbonyl groups .

Experimental Design : - Compare packing diagrams (ORTEP-3) for polymorphs to assess stability differences .

Q. How can structure-activity relationships (SAR) guide the design of bioactive benzothiazole derivatives?

Methodological Answer:

- Functional Group Modifications :

- In Silico Modeling :

- Dock the compound into HIV-1 protease (PDB: 1D4Q) using AutoDock Vina to predict binding affinity (∆G < -8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.